2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-Cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a cyclohexyl group at position 2 and a 3,4-dimethoxyphenyl substituent at position 9 of the purine scaffold. The 8-oxo moiety and carboxamide functional group at position 6 further define its structure.
Properties
IUPAC Name |
2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-28-13-9-8-12(10-14(13)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMKXUGSSQYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step synthetic routes. These routes often start with the synthesis of the purine core, followed by the introduction of the cyclohexyl and dimethoxyphenyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Properties
Research indicates that purine derivatives exhibit significant antiviral properties. For example, studies have demonstrated that compounds similar to 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide show effectiveness against herpes simplex virus types 1 and 2. Specific analogs have been reported to possess higher activity than acyclovir without cytotoxic effects on host cells .
Anticancer Activity
The anticancer potential of this compound is supported by various studies indicating its ability to inhibit tumor cell proliferation. A structure-activity relationship (SAR) analysis revealed that modifications in the purine ring can enhance cytotoxicity against different cancer cell lines. For instance, in vitro studies have shown that the compound effectively inhibits the growth of ovarian cancer cells with an IC50 value significantly lower than standard chemotherapeutic agents .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may also exhibit anti-inflammatory properties. Research has shown that purine derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antiviral Efficacy
A comparative study assessed the antiviral efficacy of several purine derivatives against herpes simplex virus. The results indicated that This compound exhibited significant antiviral activity at lower concentrations than acyclovir, highlighting its potential as a therapeutic agent for viral infections .
Case Study 2: Anticancer Activity
In a study focused on the anticancer properties of multiple purine derivatives, this compound was found to effectively inhibit the growth of ovarian cancer cells in vitro. The findings suggest strong potential for further development in cancer therapy due to its low IC50 values compared to standard treatments .
Case Study 3: Anti-inflammatory Mechanisms
An investigation into the anti-inflammatory effects of purine derivatives revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which it could mitigate inflammatory responses in various conditions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related purine-6-carboxamide derivatives, focusing on substituent variations and their implications for physicochemical properties and applications.
Structural and Substituent Analysis
Key differences lie in the substituents at positions 2 and 9 of the purine core:
Substituent Impact:
- Position 2: The cyclohexyl group in the target compound introduces steric bulk and lipophilicity compared to the smaller methyl group in CAS 64440-99-9 or the unsubstituted position in CAS 898447-01-3 . This may enhance membrane permeability but reduce solubility.
- Position 9: The 3,4-dimethoxyphenyl group (electron-donating methoxy groups) in the target compound contrasts with the 3,4-dimethylphenyl (electron-donating methyl) in CAS 898447-01-3 and the 4-methylphenyl in CAS 64440-99-9 .
Functional Group Variations
- 8-Oxo vs. 8-Methylthio: The target compound’s 8-oxo group differs from the 8-(methylthio) group in derivatives described by Huang et al. . The oxygen atom in 8-oxo may participate in stronger hydrogen bonding, while the sulfur in methylthio could enhance lipophilicity.
Biological Activity
The compound 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. This molecule is notable for its potential biological activities, particularly in the context of medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 368.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain kinases and phosphatases that play critical roles in cell proliferation and survival.
- Receptor Modulation : It acts on specific receptors such as P2X7, which is implicated in neuroinflammation and other brain diseases. The modulation of these receptors can lead to significant changes in cellular responses, including apoptosis and inflammatory responses .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Efficacy : In vitro studies indicated that this compound significantly reduced the viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC values ranging from 5 to 15 µM .
- Neuroprotective Effects : Research involving animal models of neurodegenerative diseases demonstrated that the compound could enhance neuronal survival and reduce markers of inflammation in the brain, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Mechanistic Insights : Studies using molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of the P2X7 receptor, providing a structural basis for its antagonistic effects on receptor activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing this purine-6-carboxamide derivative?
The synthesis typically involves multi-step functionalization of a purine core. Key steps include:
- Cyclization : Use triethyl orthoformate (HC(OEt)₃) in dioxane under reflux to form the purine ring, as demonstrated in analogous purine syntheses .
- Carboxamide introduction : React intermediates with primary amines (e.g., cyclohexylamine) under mild conditions (room temperature, 3–4 hours) .
- Optimization : Modify reaction times or solvents (e.g., DMF instead of dioxane) to improve yields, as seen in chloro-purine derivative syntheses .
Basic: Which analytical techniques are critical for characterizing this compound?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 658 for a related carboxamide ) and purity (retention time: 1.57 minutes under SMD-TFA05 conditions ).
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as applied to structurally complex purine analogs .
Advanced: How can structural elucidation challenges arising from methoxy/cyclohexyl groups be addressed?
- Use 2D-NMR (e.g., NOESY) to distinguish between methoxy groups on the phenyl ring and cyclohexyl conformational isomers.
- Cross-validate with density functional theory (DFT) -optimized structures to match experimental NMR shifts .
Advanced: How do substituents (e.g., 3,4-dimethoxyphenyl vs. trifluoromethyl groups) influence biological activity?
- SAR studies on similar compounds show that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
- Test activity via kinase inhibition assays and correlate with logP values to assess lipophilicity-driven efficacy .
Advanced: How to resolve contradictions in biological activity data across different assay conditions?
- Normalize data using positive controls (e.g., staurosporine for kinase assays).
- Replicate experiments under standardized conditions (pH 7.4, 37°C) and apply statistical models (e.g., ANOVA) to identify outlier datasets .
Advanced: What computational strategies predict target binding modes for this compound?
- Perform molecular docking with AutoDock Vina using crystal structures of purine-binding enzymes (e.g., CDK2 or PDE4).
- Validate predictions with MM-PBSA free-energy calculations to rank binding affinities .
Basic: How to assess the compound’s stability under physiological conditions?
- Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours.
- Monitor degradation via HPLC and identify byproducts using high-resolution MS .
Advanced: What strategies mitigate low solubility during in vitro assays?
- Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins.
- Compare solubility in PBS vs. cell culture media (e.g., DMEM + 10% FBS) to account for protein-binding effects .
Advanced: How to evaluate off-target effects in kinase profiling?
- Screen against a kinase panel (e.g., 400+ kinases) using immobilized metal affinity chromatography (IMAC) binding assays.
- Prioritize targets with >50% inhibition at 1 µM and validate via isothermal titration calorimetry (ITC) .
Basic: What are key considerations for scaling up synthesis from mg to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
